molecular formula C13H13FN2O2S B272343 4-fluoro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

4-fluoro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B272343
M. Wt: 280.32 g/mol
InChI Key: NJCSNMYACLHLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FMMPB or BAY 38-3441. It belongs to the class of sulfonamide compounds and has a molecular weight of 351.43 g/mol.

Mechanism of Action

The mechanism of action of FMMPB is not fully understood. It is believed to bind to certain proteins and enzymes, inhibiting their activity. It has been shown to bind to carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes.
Biochemical and Physiological Effects:
FMMPB has been shown to have inhibitory effects on carbonic anhydrase and matrix metalloproteinases. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, while matrix metalloproteinases are involved in tissue remodeling and repair. FMMPB has also been shown to have fluorescent properties, which can be used for imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of using FMMPB in lab experiments is its selectivity for certain proteins and enzymes. This can be useful for studying their distribution and activity in cells. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of FMMPB. One area of interest is the development of new fluorescent probes for imaging applications. FMMPB has shown promise in this area, and further research could lead to the development of new imaging tools. Another area of interest is the study of the mechanism of action of FMMPB. Understanding how it binds to certain proteins and enzymes could lead to the development of new drugs and therapies for various diseases. Finally, the study of FMMPB could lead to the development of new inhibitors for carbonic anhydrase and matrix metalloproteinases, which could have therapeutic applications.

Synthesis Methods

The synthesis of FMMPB involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinylamine in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

FMMPB has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes such as carbonic anhydrase and matrix metalloproteinases. It has also been studied for its potential use as a fluorescent probe for imaging applications. FMMPB has been shown to selectively bind to certain proteins and can be used to visualize their distribution in cells.

properties

Molecular Formula

C13H13FN2O2S

Molecular Weight

280.32 g/mol

IUPAC Name

4-fluoro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O2S/c1-9-8-11(6-7-12(9)14)19(17,18)16-13-5-3-4-10(2)15-13/h3-8H,1-2H3,(H,15,16)

InChI Key

NJCSNMYACLHLEJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C

Origin of Product

United States

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